2-Bromo-4-butanolide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56959. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

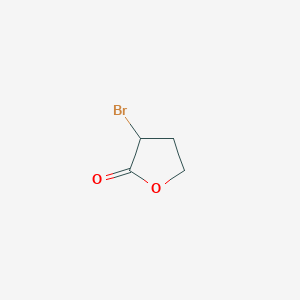

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2-7-4(3)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJJGHGXHXXDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884127 | |

| Record name | 2(3H)-Furanone, 3-bromodihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | alpha-Bromo-gamma-butyrolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5061-21-2 | |

| Record name | 2-Bromo-4-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5061-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 3-bromodihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005061212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-butanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-butanolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 3-bromodihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 3-bromodihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-butanolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-butanolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-butanolide, also known by its synonyms α-Bromo-γ-butyrolactone, is a versatile halogenated organic compound with significant applications in the chemical and pharmaceutical industries.[1] Its structure, featuring a five-membered lactone ring with a bromine atom at the alpha-position to the carbonyl group, imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceutical agents and agrochemicals.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on experimental details and data relevant to research and development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[4] It is soluble in many organic solvents such as acetone, chloroform, ethyl acetate, and methanol, but only sparingly soluble in water.[5][6] The key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₅BrO₂ | [7] |

| Molecular Weight | 164.99 g/mol | [5] |

| CAS Number | 5061-21-2 | [7] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 138 °C at 6 mmHg | [5] |

| Density | 1.786 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.508 | [5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Solubility | Soluble in acetone, chloroform, ethyl acetate, methanol; sparingly soluble in water. | [5][6] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.53 (m, 1H), 4.48 (m, 1H), 4.47 (t, 1H, J=8.8 Hz), 2.85 (m, 1H), 2.52 (m, 1H). The multiplets in the 4.47-4.53 ppm range correspond to the protons on the carbon bearing the oxygen of the lactone ring and the proton on the carbon with the bromine atom. The multiplets at 2.52 and 2.85 ppm are attributed to the diastereotopic protons of the CH₂ group in the lactone ring. |

| ¹³C NMR | Expected peaks around 170 ppm for the carbonyl carbon and approximately 40 ppm for the carbon bonded to the bromine atom. |

| Infrared (IR) | A strong absorption band around 1750 cm⁻¹ is characteristic of the C=O stretching vibration of the lactone carbonyl group. A band in the region of 650 cm⁻¹ is indicative of the C-Br stretching vibration. |

| Mass Spectrometry (MS) | The mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), showing two peaks of similar intensity separated by 2 m/z units. |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound involve the bromination of γ-butyrolactone.

Method 1: Using Red Phosphorus and Bromine [8]

-

Materials: γ-butyrolactone, red phosphorus, bromine, diethyl ether, magnesium sulfate.

-

Procedure:

-

In a three-necked, round-bottomed flask equipped with a dropping funnel, stirrer, and reflux condenser, place 100 g (1.16 moles) of redistilled γ-butyrolactone and 13.4 g (0.43 g-atom) of red phosphorus.

-

Cool the mixture in an ice bath and, with moderate stirring, add 195 g (66.5 mL, 1.22 moles) of bromine over 30 minutes.

-

Heat the mixture to 70 °C and add an additional 195 g of bromine over 30 minutes.

-

After the addition is complete, raise the temperature to 80 °C and maintain for 3 hours.

-

Cool the reaction mixture and remove excess bromine and hydrogen bromide by blowing air through the mixture.

-

Cautiously add 25 mL of water to the reaction mixture at 80 °C with stirring, followed by an additional 300 mL of water.

-

Heat the mixture under reflux for 4 hours.

-

After cooling, extract the product with two 200 mL portions of diethyl ether.

-

Dry the combined ether extracts over magnesium sulfate.

-

Remove the ether by distillation, and distill the crude product under reduced pressure. The product, this compound, is collected at 125-127 °C (13 mmHg).

-

Method 2: Using Sulfur as a Catalyst [5]

-

Materials: γ-butyrolactone, sulfur, bromine.

-

Procedure:

-

In a 1000 mL reaction vessel equipped with a stirrer, reflux condenser, thermometer, dropping funnel, and nitrogen inlet, add 200 g (2.32 mol) of γ-butyrolactone and 2.76 g (0.086 mol) of sulfur.

-

Load 431 g (2.70 mol) of bromine into the dropping funnel.

-

Initiate stirring and slowly add the bromine dropwise, maintaining the reaction temperature below 40 °C.

-

After the addition is complete, raise the temperature to approximately 90 °C and maintain for 1 hour.

-

Subsequently, increase the temperature to about 110 °C and continue the reaction for 3 hours.

-

The product can be purified by distillation under reduced pressure.

-

Purification by Column Chromatography

For higher purity, this compound can be purified by silica gel column chromatography.[4]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A mixture of ethyl acetate and hexane is a suitable eluent system. The polarity can be adjusted to achieve optimal separation.

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Reaction with Nucleophiles: Synthesis of 3-piperidin-1-yl-dihydro-furan-2-one[3]

This reaction exemplifies the utility of this compound in synthesizing substituted lactones.

-

Materials: this compound, piperidine, toluene.

-

Procedure:

-

In a reaction flask, dissolve this compound in toluene.

-

Add piperidine to the solution.

-

Heat the reaction mixture. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture can be worked up by washing with water and brine.

-

The organic layer is dried over a suitable drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the product, 3-piperidin-1-yl-dihydro-furan-2-one, can be purified by chromatography or crystallization. The reported yield is approximately 48%.[3]

-

Chemical Reactivity and Synthetic Applications

The primary reactivity of this compound stems from the presence of the bromine atom at the α-position to the carbonyl group, making it an excellent electrophile for nucleophilic substitution reactions.[9] This allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse heterocyclic compounds.[1]

Nucleophilic Substitution Reactions

This compound readily reacts with a range of nucleophiles, including amines, thiols, and alcohols, to yield α-substituted-γ-butyrolactones.[9] These reactions are fundamental to its role as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[2]

Caption: General scheme of nucleophilic substitution on this compound.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of some nucleophiles allows for subsequent cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, reaction with thiourea can lead to the formation of spiro-fused thiazole-butanolide structures.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [nastchem.com]

- 3. CAS No.5061-21-2,this compound Suppliers [lookchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. This compound CAS#: 5061-21-2 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. innospk.com [innospk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | 5061-21-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-Bromo-4-butanolide (CAS: 5061-21-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-butanolide (CAS number 5061-21-2), a versatile halogenated organic compound. It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3] This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its known biological activities, with a focus on its role as an enzyme inhibitor.

Core Chemical and Physical Properties

This compound, also known as α-Bromo-γ-butyrolactone, is a derivative of γ-butyrolactone with a bromine atom at the alpha position relative to the carbonyl group.[1][4] This substitution imparts significant reactivity to the molecule, making it a valuable building block in organic synthesis.[2][5] Depending on its purity, it can exist as a colorless to pale yellow crystalline solid or a viscous liquid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| CAS Number | 5061-21-2 | [4][6] |

| Molecular Formula | C₄H₅BrO₂ | [4][7] |

| Molecular Weight | 164.99 g/mol | [4][7] |

| Appearance | Clear colorless to light yellow liquid/solid | [1][4][7] |

| Boiling Point | 138 °C at 6 mmHg | [4][6][7] |

| Density | 1.786 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.508 | [4][7] |

| Flash Point | >230 °F (>110 °C) | [6][7] |

| Solubility | Soluble in acetone, chloroform, ethyl acetate, methanol | [6][7] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [4][6][7] |

Experimental Protocols

The primary route for the synthesis of this compound is through the bromination of γ-butyrolactone.[1] Below are two detailed experimental protocols for this transformation.

Protocol 1: Synthesis of α-Bromo-γ-butyrolactone using a Sulfur Catalyst

This procedure outlines the synthesis of this compound from γ-butyrolactone using sulfur as a catalyst.[6][7]

Materials:

-

γ-butyrolactone (200 g, 2.32 mol)

-

Sulfur (2.76 g, 0.086 mol)

-

Bromine (431 g, 2.70 mol)

Equipment:

-

1000 mL three-necked, round-bottomed flask

-

Stirring device

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Nitrogen inlet tube

Procedure:

-

Equip the 1000 mL reaction vessel with the stirring device, reflux condenser, thermometer, dropping funnel, and nitrogen introduction tube.

-

Charge the reaction vessel with 200 g (2.32 mol) of γ-butyrolactone and 2.76 g (0.086 mol) of sulfur, which will act as the catalyst.

-

Load 431 g (2.70 mol) of bromine into the dropping funnel.

-

Begin stirring the reaction mixture and ensure a slow stream of nitrogen is passing through the vessel.

-

Slowly add the bromine dropwise from the dropping funnel to the reaction mixture. Maintain the internal temperature of the reaction vessel at or below 40 °C during the addition.

-

After the complete addition of bromine, raise the temperature of the reaction mixture to approximately 90 °C and maintain it for 1 hour.

-

Subsequently, increase the temperature to about 110 °C and continue the reaction for an additional 3 hours.

-

After the reaction is complete, cool the mixture and proceed with purification, typically through distillation under reduced pressure, to obtain the final product.[1]

Protocol 2: Synthesis of α-Bromo-γ-butyrolactone using Red Phosphorus

This alternative method utilizes red phosphorus for the bromination of γ-butyrolactone.[8]

Materials:

-

γ-butyrolactone, redistilled (100 g, 1.16 mol)

-

Red phosphorus (13.4 g, 0.43 g atom)

-

Bromine (390 g total, 2.44 mol total)

-

Water

-

Diethyl ether

-

Magnesium sulfate

Equipment:

-

1 L three-necked, round-bottomed flask

-

Dropping funnel

-

Sealed stirrer

-

Efficient reflux condenser

-

Ice bath

-

Heating mantle

Procedure:

-

In a 1 L three-necked, round-bottomed flask equipped with a dropping funnel, a sealed stirrer, and an efficient reflux condenser, place 100 g (1.16 moles) of redistilled γ-butyrolactone and 13.4 g (0.43 g atom) of red phosphorus.

-

While stirring moderately and cooling the flask with an ice bath, add 195 g (1.22 moles) of bromine over a half-hour period.

-

Heat the mixture to 70 °C and add an additional 195 g (1.22 moles) of bromine over another half-hour interval.

-

After the second bromine addition is complete, raise the temperature to 80 °C and maintain it for 3 hours.

-

Cool the reaction mixture and blow air through it to remove any excess bromine and hydrogen bromide. This step typically takes about one hour.

-

Heat the aerated reaction mixture to 80 °C and cautiously add 25 mL of water with stirring. A vigorous reaction will occur.

-

Once the initial reaction subsides, add an additional 300 mL of water.

-

Heat the resulting two-layered mixture under reflux for 4 hours.

-

After cooling, extract the product with two 200 mL portions of diethyl ether.

-

Dry the combined ether extracts over magnesium sulfate.

-

The final product can be purified by distillation. The expected boiling point is 125–127 °C at 13 mmHg, with a yield of approximately 55%.[8]

Reactivity and Applications in Synthesis

The bromine atom at the α-position of this compound makes this carbon an electrophilic center, highly susceptible to nucleophilic attack.[2] This reactivity is the cornerstone of its utility in organic synthesis, allowing for the introduction of various functional groups through nucleophilic substitution reactions.[2][5]

A notable application is its reaction with amines, such as piperidine, to yield substituted dihydrofuranones.[2] These structural motifs are present in numerous biologically active compounds, making this compound a valuable precursor for pharmaceutical intermediates.[2][3][5]

Caption: General synthesis and reactivity of this compound.

Biological Activity: Inhibition of Human Serum Paraoxonase 1 (PON1)

This compound has been identified as an inhibitor of the type Q arylesterase activity of human serum paraoxonase 1 (PON1).[6][7] PON1 is an enzyme associated with high-density lipoproteins (HDL) and is known to play a role in protecting against atherosclerosis by hydrolyzing oxidized lipids.[9]

The inhibitory action of this compound on PON1 is of interest to researchers studying cardiovascular diseases and organophosphate toxicity.[10] The mechanism of inhibition likely involves the interaction of the butanolide with the active site of the PON1 enzyme, preventing it from binding to its natural substrates.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [nastchem.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 5061-21-2 [chemicalbook.com]

- 7. This compound CAS#: 5061-21-2 [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Some cardiovascular therapeutics inhibit paraoxonase 1 (PON1) from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of α-Bromo-γ-butyrolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromo-γ-butyrolactone is a versatile synthetic intermediate, recognized for its utility in organic synthesis and polymer chemistry. Its structure, a five-membered lactone ring substituted with a bromine atom at the alpha position, endows it with a unique reactivity profile, making it a valuable building block for more complex molecules. In the context of drug development, γ-butyrolactones are considered "privileged structures" due to their presence in a wide array of biologically active natural products and synthetic compounds.[1][2] While α-bromo-γ-butyrolactone itself is noted as an inhibitor of type Q arylesterase activity, its primary role in pharmaceutical research is as a precursor for the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive overview of the structure elucidation of α-bromo-γ-butyrolactone, detailing the spectroscopic methods and experimental protocols used for its characterization.

Chemical Identity and Physical Properties

A foundational aspect of structure elucidation is the determination of the molecule's basic chemical and physical properties. This data provides the initial framework for subsequent spectroscopic analysis.

| Property | Value |

| CAS Number | 5061-21-2 |

| Molecular Formula | C₄H₅BrO₂ |

| Molecular Weight | 164.99 g/mol |

| IUPAC Name | 3-bromooxolan-2-one |

| Alternate Names | 2-Bromo-4-hydroxybutyric acid γ-lactone |

| Appearance | Clear colorless to yellow or pale brown liquid[4] |

| Boiling Point | 138 °C at 6 mmHg[5] |

| Density | 1.786 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.508[5] |

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of α-bromo-γ-butyrolactone is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.5 | Triplet | Hα | |

| ~2.5-2.8 | Multiplet | Hβ | |

| ~4.3-4.5 | Multiplet | Hγ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carbonyl) |

| ~65 | Cγ (O-CH₂) |

| ~45 | Cα (CH-Br) |

| ~30 | Cβ (CH₂) |

Note: These are approximate chemical shift values. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (γ-lactone)[6] |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~1180 | Strong | C-O stretch (ester) |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

| m/z | Relative Intensity | Assignment |

| 164/166 | Varies | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 85 | High | [M - Br]⁺ |

| 57 | Medium | [C₃H₅O]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following section details the methodologies for the synthesis and structural characterization of α-bromo-γ-butyrolactone.

Synthesis of α-Bromo-γ-butyrolactone

A common and effective method for the synthesis of α-bromo-γ-butyrolactone is the direct bromination of γ-butyrolactone. The following protocol is adapted from established literature procedures.[7]

Materials:

-

γ-Butyrolactone

-

Bromine

-

Red phosphorus

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a mixture of γ-butyrolactone and a catalytic amount of red phosphorus is prepared.

-

The flask is cooled in an ice bath, and bromine is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is cooled and poured into a separatory funnel containing dichloromethane and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure α-bromo-γ-butyrolactone.

Structure Elucidation Workflow

The following is a standard workflow for the comprehensive structural analysis of the synthesized α-bromo-γ-butyrolactone.

-

¹H NMR Spectroscopy: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and a ¹H NMR spectrum is acquired. The chemical shifts, integration, and multiplicity of the signals are analyzed to determine the proton environment.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired from the same sample. The number of signals and their chemical shifts are used to identify the different carbon atoms in the molecule.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to confirm the connectivity between atoms, a suite of 2D NMR experiments is performed.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

-

Infrared (IR) Spectroscopy: A small amount of the purified liquid is analyzed by IR spectroscopy (e.g., using a thin film between salt plates or ATR). The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS): The sample is analyzed by mass spectrometry (e.g., GC-MS or ESI-MS) to determine the molecular weight and to study the fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) in the molecular ion peak is a key diagnostic feature.

Visualizations

Chemical Structure of α-Bromo-γ-butyrolactone

Caption: 2D structure of α-bromo-γ-butyrolactone.

Experimental Workflow for Structure Elucidation

Caption: Workflow for synthesis and structure elucidation.

Role in Drug Discovery Logic

Caption: Logic of utilizing α-bromo-γ-butyrolactone in drug discovery.

Conclusion

The structural elucidation of α-bromo-γ-butyrolactone is a systematic process that relies on the synergistic application of various spectroscopic techniques. A thorough analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data allows for the unambiguous confirmation of its molecular structure. For researchers in drug development, α-bromo-γ-butyrolactone serves as a valuable and reactive starting material for the synthesis of novel compounds with potential therapeutic applications. Its functional handle, the bromine atom, provides a site for further chemical modification, enabling the generation of diverse molecular libraries for biological screening. A solid understanding of its structure and properties is paramount for its effective utilization in the synthesis of next-generation pharmaceuticals.

References

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alpha-Bromo-gamma-butyrolactone, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. α-Bromo-γ-butyrolactone 97% | 5061-21-2 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data of 2-Bromobutyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Bromobutyrolactone (also known as α-Bromo-γ-butyrolactone), a vital intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of 2-Bromobutyrolactone (CAS No: 5061-21-2, Molecular Formula: C₄H₅BrO₂) is consistently verified through a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Bromobutyrolactone exhibits three distinct proton environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.45 | Multiplet | 2H | H-4 (-O-CH₂) |

| ~4.35 | Triplet | 1H | H-2 (-CHBr) |

| ~2.70 | Multiplet | 2H | H-3 (-CH₂-) |

¹³C NMR (Carbon NMR) Data

The proton-decoupled ¹³C NMR spectrum shows four unique carbon signals.

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | C-1 (C=O) |

| ~66.0 | C-4 (-O-CH₂) |

| ~43.0 | C-2 (-CHBr) |

| ~35.0 | C-3 (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum highlights the key functional groups present in the molecule. A prominent feature is the strong absorption from the carbonyl group of the lactone ring.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1775 | Strong | C=O Stretch (γ-lactone) |

| ~2960 | Medium | C-H Stretch (Aliphatic) |

| ~1180 | Strong | C-O Stretch (Ester) |

| ~650 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion and bromine-containing fragments appear as a pair of peaks (M+ and M+2) with nearly equal intensity.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Fragment Assignment |

| 164 / 166 | ~1:1 | [M]⁺ (Molecular Ion) |

| 85 | High | [M - Br]⁺ |

| 57 | High | [C₄H₅O]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like 2-Bromobutyrolactone.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of 2-Bromobutyrolactone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[2]

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" by adjusting the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.[3] Due to the low natural abundance of ¹³C, more scans (typically 128 or more) and a longer acquisition time are required.[3]

FTIR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) method is commonly used for liquid samples.

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application : Place a single drop of neat 2-Bromobutyrolactone directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).[4][5]

-

Data Acquisition : Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[5] Multiple scans (e.g., 16 or 32) are co-added to enhance the signal-to-noise ratio.[5]

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement to prevent cross-contamination.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of 2-Bromobutyrolactone (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[6][7] The sample should be free of particulates.[8]

-

GC Method :

-

Injection : Inject 1 µL of the prepared solution into the GC inlet, which is heated to vaporize the sample (e.g., 250 °C).

-

Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 type). A temperature program is used to separate components, for instance, starting at 50 °C and ramping to 250 °C.

-

-

MS Method :

-

Ionization : As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI) at 70 eV.[9]

-

Detection : The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio and detected. The instrument scans a mass range (e.g., m/z 20-200) to generate the mass spectrum.

-

Visualization of Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 2-Bromobutyrolactone.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. 2-Bromo-4-butanolide | 5061-21-2 | Benchchem [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. memphis.edu [memphis.edu]

Synthesis of 2-Bromo-4-butanolide from γ-Butyrolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-butanolide (α-bromo-γ-butyrolactone) from γ-butyrolactone. This key chemical intermediate is crucial in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules due to its versatile reactivity. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound, with the CAS number 5061-21-2, is a derivative of γ-butyrolactone featuring a bromine atom at the α-position to the carbonyl group. This structural feature makes it a highly reactive molecule, particularly susceptible to nucleophilic substitution, which allows for the introduction of diverse functional groups. Its primary application lies in its role as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This guide focuses on the prevalent methods for its synthesis, primarily through the direct bromination of γ-butyrolactone.

Synthetic Methodologies

The most common and well-documented methods for the synthesis of this compound involve the α-bromination of γ-butyrolactone using molecular bromine in the presence of a catalyst. The two primary catalysts employed are red phosphorus and sulfur. These methods are variations of the Hell-Volhard-Zelinsky reaction, which is a classic method for the α-halogenation of carboxylic acids. In this context, the lactone is believed to be in equilibrium with a small amount of the corresponding 4-hydroxybutyryl bromide, which then undergoes bromination.

Another approach involves a two-step process where the γ-butyrolactone ring is first opened, followed by bromination and subsequent intramolecular cyclization to yield the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅BrO₂ | |

| Molecular Weight | 164.99 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 125-127 °C @ 13 mmHg, 138 °C @ 6 mmHg | |

| Density | 1.786 g/mL at 25 °C | |

| Refractive Index (n²⁵D) | 1.5030 - 1.508 |

Table 2: Comparison of Synthetic Protocols

| Parameter | Method 1: Bromine with Red Phosphorus | Method 2: Bromine with Sulfur |

| Reactants | γ-Butyrolactone, Bromine, Red Phosphorus | γ-Butyrolactone, Bromine, Sulfur |

| Catalyst Loading | ~0.37 mole equivalents of P per mole of GBL | ~0.037 mole equivalents of S per mole of GBL |

| Reaction Temperature | 70-80 °C | 40-110 °C |

| Reaction Time | ~3 hours at 80 °C | ~4 hours (stepwise temperature increase) |

| Reported Yield | 55% | Not explicitly stated, but implied to be efficient for industrial production. |

| Reference(s) |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Awaiting definitive published spectrum with assignments. Generally expect multiplets for the -CH₂-CH₂- protons and a multiplet for the -CHBr- proton. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method 1: Bromination using Red Phosphorus Catalyst

This protocol is adapted from a procedure published in Organic Syntheses.

Caution: This procedure should be carried out in a well-ventilated fume hood. Bromine is highly corrosive and toxic. α-Bromo-γ-butyrolactone is a vesicant (causes blistering). Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Materials:

-

γ-Butyrolactone (redistilled): 100 g (1.16 moles)

-

Red phosphorus: 13.4 g (0.43 g atom)

-

Bromine: 390 g (133 mL, 2.44 moles)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Water

Apparatus:

-

1-L three-necked, round-bottomed flask

-

Dropping funnel

-

Sealed mechanical stirrer

-

Reflux condenser

Procedure:

-

To the three-necked flask, add γ-butyrolactone (100 g) and red phosphorus (13.4 g).

-

Cool the flask in an ice bath and begin stirring.

-

Over a period of 30 minutes, add half of the bromine (195 g, 66.5 mL) from the dropping funnel.

-

Remove the ice bath and heat the mixture to 70 °C.

-

Add the remaining bromine (195 g, 66.5 mL) over 30 minutes while maintaining the temperature at 70 °C.

-

After the addition is complete, raise the temperature to 80 °C and maintain for 3 hours.

-

Cool the reaction mixture and blow a stream of air over the surface to remove excess bromine and hydrogen bromide (approximately 1 hour).

-

Heat the mixture to 80 °C and cautiously add 25 mL of water with stirring. A vigorous reaction will occur.

-

After the initial reaction subsides, add an additional 300 mL of water.

-

Heat the mixture under reflux for 4 hours.

-

Cool the mixture to room temperature. Two layers will form.

-

Extract the aqueous layer with two 200 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound (105 g, 55% yield) as a colorless liquid with a boiling point of 125–127 °C at 13 mmHg.

Method 2: Bromination using Sulfur Catalyst

This protocol is based on an industrial synthesis method.

Materials:

-

γ-Butyrolactone: 200 g (2.32 mol)

-

Sulfur: 2.76 g (0.086 mol, 3.7 mol%)

-

Bromine: 431 g (2.70 mol)

Apparatus:

-

1000 mL reaction vessel with a stirring device, reflux condenser, thermometer, dropping funnel, and nitrogen inlet.

Procedure:

-

Charge the reaction vessel with γ-butyrolactone (200 g) and sulfur (2.76 g).

-

Load the bromine (431 g) into the dropping funnel.

-

Begin stirring and maintain the reaction temperature below 40 °C while slowly adding the bromine dropwise.

-

After the addition is complete, raise the temperature to approximately 90 °C and maintain for 1 hour.

-

Subsequently, increase the temperature to about 110 °C and continue the reaction for an additional 3 hours.

-

The workup and purification would typically involve quenching excess bromine, washing, and vacuum distillation, similar to Method 1.

Reaction Mechanisms and Visualizations

The synthesis of this compound via the Hell-Volhard-Zelinsky mechanism is believed to proceed through the formation of an acyl bromide intermediate. The catalyst (PBr₃, formed in situ from red phosphorus and bromine) facilitates the conversion of the lactone to the corresponding 4-hydroxy-α-bromo-acyl bromide, which then cyclizes to form the product.

An In-Depth Technical Guide to the Reactivity and Electrophilicity of 2-Bromo-4-butanolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-butanolide, also known as α-bromo-γ-butyrolactone, is a highly reactive and versatile synthetic intermediate of significant interest in pharmaceutical and chemical research. Its unique structural features, comprising a five-membered lactone ring with a bromine atom at the α-position, render the molecule a potent electrophile, susceptible to a variety of nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity and electrophilicity of this compound, including detailed experimental protocols for its synthesis and key reactions, quantitative data, and a discussion of its role as a valuable building block in the synthesis of complex molecules.

Core Concepts: Reactivity and Electrophilicity

The chemical behavior of this compound is primarily dictated by the interplay between the lactone ring and the α-bromo substituent. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of diverse functional groups at the α-position, making it a cornerstone intermediate in organic synthesis.[1][2]

The general reaction mechanism involves the nucleophilic attack on the electrophilic α-carbon, leading to the displacement of the bromide ion. This SN2-type reaction is the foundation for the synthesis of a plethora of substituted γ-butyrolactone derivatives.

Synthesis of this compound

The most common method for the preparation of this compound is the direct bromination of γ-butyrolactone.[2][3][4] This reaction is typically carried out using elemental bromine in the presence of a catalyst.

Experimental Protocol: Bromination of γ-Butyrolactone[3][5]

Materials:

-

γ-Butyrolactone (2.32 mol, 200 g)

-

Sulfur (catalyst, 0.086 mol, 2.76 g)

-

Bromine (2.70 mol, 431 g)

Procedure:

-

In a 1000 mL reaction vessel equipped with a stirrer, reflux condenser, thermometer, dropping funnel, and nitrogen inlet, charge the γ-butyrolactone and sulfur.

-

Initiate stirring and control the reaction temperature to not exceed 40°C.

-

Slowly add the bromine dropwise from the dropping funnel.

-

After the addition is complete, raise the temperature to approximately 90°C and maintain for 1 hour.

-

Subsequently, increase the temperature to about 110°C and continue the reaction for an additional 3 hours.

-

Upon completion, the reaction mixture is worked up to isolate the this compound.

Key Reactions of this compound

The high electrophilicity of this compound allows it to react with a variety of nucleophiles, leading to the formation of α-substituted γ-butyrolactones. These reactions are pivotal in the synthesis of pharmaceuticals and other biologically active molecules.[1]

Reaction with Amines: Synthesis of α-Amino-γ-butyrolactones

The reaction of this compound with amines is a direct route to α-amino-γ-butyrolactone derivatives, which are important structural motifs in medicinal chemistry.[1]

This compound reacts with piperidine to yield 3-piperidin-1-yl-dihydro-furan-2-one.[5]

Reaction Scheme:

Caption: Reaction of this compound with Piperidine.

Other Nucleophilic Substitution Reactions

Beyond amines, this compound reacts with a range of other nucleophiles, further highlighting its synthetic utility.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis and a key reaction of this compound.

| Reaction | Reactants | Product | Solvent | Yield | Reference |

| Bromination | γ-Butyrolactone, Bromine | This compound | Neat | Not specified | [3][6] |

| Nucleophilic Substitution | This compound, Piperidine | 3-Piperidin-1-yl-dihydro-furan-2-one | Toluene | ~48% | [5] |

Logical Workflow for Synthesis and Reaction

The following diagram illustrates the logical workflow from the starting material, γ-butyrolactone, to a representative α-substituted product.

Caption: Workflow for the synthesis and reaction of this compound.

Conclusion

This compound is a pivotal synthetic intermediate characterized by its high reactivity and the electrophilic nature of its α-carbon. The ability to undergo nucleophilic substitution with a wide array of nucleophiles makes it an invaluable tool for the synthesis of diverse and complex molecules, particularly in the field of drug development. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists to harness the synthetic potential of this versatile building block. Further exploration into its reactivity with a broader range of nucleophiles and the development of more sustainable synthetic methods will continue to expand its applications in chemistry and pharmacology.

References

2-Bromo-4-butanolide: A Versatile Electrophilic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-butanolide, also known as α-bromo-γ-butyrolactone, is a highly valuable and versatile intermediate in organic synthesis. Its unique bifunctional nature, possessing both a reactive lactone ring and a labile bromine atom at the α-position, renders it an excellent electrophilic building block for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its utility in the synthesis of pharmaceutical and agrochemical intermediates. Detailed experimental protocols for its synthesis and representative reactions are provided, along with a summary of its reactivity in tabular format. Furthermore, this guide explores the interaction of molecules derived from this compound with biological targets, such as Paraoxonase 1 (PON1), illustrating its relevance in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a faint, pungent odor.[1] It is soluble in a range of common organic solvents. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5061-21-2 | [2][3] |

| Molecular Formula | C₄H₅BrO₂ | [4] |

| Molecular Weight | 164.99 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 138 °C at 6 mmHg | [5][6] |

| Density | 1.786 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.508 | [5][6] |

Synthesis of this compound

The most common and industrially practiced method for the synthesis of this compound is the direct bromination of γ-butyrolactone.[1][2] This reaction is typically catalyzed by phosphorus or sulfur.[2]

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

γ-Butyrolactone (200 g, 2.32 mol)

-

Sulfur (2.76 g, 0.086 mol)

-

Bromine (431 g, 2.70 mol)

Equipment:

-

1000 mL three-necked round-bottom flask

-

Stirring device

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Nitrogen inlet tube

Procedure:

-

To the 1000 mL reaction vessel, add γ-butyrolactone (200 g) and sulfur (2.76 g).

-

Charge the dropping funnel with bromine (431 g).

-

Begin stirring the reaction mixture under a nitrogen atmosphere.

-

Slowly add the bromine dropwise from the dropping funnel, ensuring the internal temperature does not exceed 40 °C.

-

After the addition is complete, raise the temperature to approximately 90 °C and maintain for 1 hour.

-

Subsequently, increase the temperature to about 110 °C and continue the reaction for an additional 3 hours.

-

Upon completion, the crude this compound can be purified by distillation under reduced pressure.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its electrophilic nature. The carbon atom bearing the bromine is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This allows for the introduction of a wide variety of functional groups at the α-position of the lactone ring.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a diverse range of nucleophiles, including amines, thiols, azides, and carbanions. These reactions provide a straightforward route to a variety of 3-substituted-dihydrofuran-2-ones, which are common structural motifs in biologically active molecules.[7]

Diagram: General Nucleophilic Substitution

Caption: General scheme of nucleophilic substitution on this compound.

The following table summarizes representative nucleophilic substitution reactions of this compound.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference(s) |

| Piperidine | 3-Piperidin-1-yl-dihydro-furan-2-one | Toluene | 48 | [3] |

| Phenylthiolate | 2-Phenylthio-γ-butyrolactone | Two-phase system (H₂O/CHCl₃), n-Bu₄N⁺OH⁻ | 72 | [8] |

Synthesis of Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various pharmaceutical agents, including anticonvulsant and nervous system drugs.[9] Its ability to introduce the γ-butyrolactone scaffold, a privileged structure in medicinal chemistry, makes it a valuable starting material.

Experimental Protocol: Synthesis of 3-Piperidin-1-yl-dihydro-furan-2-one[3]

Materials:

-

This compound

-

Piperidine

-

Toluene

Procedure:

-

Dissolve this compound in toluene.

-

Add piperidine to the solution.

-

The reaction mixture is stirred, likely at an elevated temperature, although specific conditions are not detailed in the available literature.

-

The product, 3-piperidin-1-yl-dihydro-furan-2-one, is isolated and purified, affording a yield of approximately 48%.

Biological Significance: Inhibition of Paraoxonase 1 (PON1)

Lactams and related structures derived from this compound have been shown to inhibit the activity of human serum paraoxonase 1 (PON1).[3][5][6] PON1 is an esterase associated with high-density lipoprotein (HDL) and plays a crucial role in protecting against atherosclerosis by hydrolyzing oxidized lipids. The inhibition of PON1 by small molecules is an area of interest for understanding its physiological role and for the development of potential therapeutic agents.

Diagram: Simplified PON1 Signaling and Inhibition Pathway

Caption: Simplified pathway of PON1's role and its inhibition.

Conclusion

This compound is a cornerstone electrophilic building block in organic synthesis, offering a reliable and versatile platform for the introduction of the γ-butyrolactone moiety and subsequent functionalization. Its utility is particularly pronounced in the synthesis of pharmaceutical and agrochemical intermediates. While a broad range of nucleophilic substitution reactions are conceptually possible, a more extensive compilation of specific reaction conditions and yields from the primary literature would further enhance its application. The demonstrated interaction of its derivatives with biological targets such as PON1 underscores its continued importance in the field of drug discovery and development. This guide provides a foundational understanding for researchers and professionals seeking to leverage the synthetic potential of this valuable intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS No.5061-21-2,this compound Suppliers [lookchem.com]

- 4. 2(3H)-Furanone, 3-bromodihydro- | C4H5BrO2 | CID 95463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 5061-21-2 [m.chemicalbook.com]

- 6. This compound | 5061-21-2 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. This compound [nastchem.com]

Solubility Profile of 2-Bromo-4-butanolide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-butanolide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility parameters in a laboratory setting.

Qualitative Solubility Data

This compound is generally characterized as being soluble in a range of common organic solvents. The available data from various chemical suppliers and databases indicates a qualitative assessment of its solubility. A summary of this information is presented in Table 1. It is important to note that this data does not provide specific concentration limits and should be used as a preliminary guide for solvent selection. For applications requiring precise concentrations, experimental determination of solubility is strongly recommended.

| Solvent | Chemical Formula | Polarity | Solubility |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Methanol | CH₄O | Polar Protic | Soluble |

| Water | H₂O | Polar Protic | Sparingly Soluble |

Table 1: Qualitative Solubility of this compound

Experimental Protocol for Determining Solubility

To ascertain the quantitative solubility of this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected aliquot using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended microparticles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Analysis:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Physical properties of 2-Bromo-4-butanolide (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-4-butanolide, a key intermediate in various organic syntheses. The document details the compound's melting and boiling points, outlines standard experimental protocols for their determination, and presents a logical workflow for the compilation of this information.

Core Physical Properties

This compound, with the CAS number 5061-21-2, is a halogenated derivative of γ-butyrolactone.[1] At room temperature, it is typically a colorless to pale yellow liquid.[1][2] The quantitative physical data for this compound are summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 25 °C | Some sources report a significantly higher melting point, which may be attributable to a different isomer or impurity profile. |

| Boiling Point | 138 °C | Measured at a reduced pressure of 6 mmHg.[3][4][5] |

Experimental Protocols

Precise determination of physical constants such as melting and boiling points is critical for the characterization and quality control of chemical compounds. The following sections describe standard methodologies applicable to the determination of these properties for this compound.

Melting Point Determination

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a substance like this compound, which has a melting point near room temperature, careful control of the heating rate is crucial for an accurate measurement.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, solid this compound is packed into a capillary tube to a height of 2-4 mm. The tube is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a suitable heating oil.[6][7] The apparatus is equipped with a calibrated thermometer or a digital temperature probe.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[6][7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As this compound's boiling point is reported at a reduced pressure, a vacuum distillation setup or a micro-boiling point method is appropriate.

Methodology: Micro-Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.[8][9]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample. The test tube is then attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or an aluminum block). For measurements at reduced pressure, the apparatus would be connected to a vacuum source with a manometer to monitor the pressure.

-

Heating: The heating bath is gently and uniformly heated.[8]

-

Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat source is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at the measured pressure.[10]

Workflow for Technical Guide Preparation

The following diagram illustrates the logical process undertaken to gather and present the information within this technical guide.

Caption: Logical workflow for the preparation of the technical guide on the physical properties of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. This compound CAS#: 5061-21-2 [m.chemicalbook.com]

- 5. CAS No.5061-21-2,this compound Suppliers [lookchem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

Stability and Storage of 3-bromodihydrofuran-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-bromodihydrofuran-2(3H)-one (also known as α-bromo-γ-butyrolactone), a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development.

Core Stability Profile

3-bromodihydrofuran-2(3H)-one is a lactone that is generally considered stable under recommended storage conditions. However, its structure, featuring a lactone ring and a bromine atom at the alpha position, makes it susceptible to certain degradation pathways, primarily hydrolysis and dehydrohalogenation. The presence of moisture and elevated temperatures can accelerate these degradation processes.

General Stability

According to safety data sheets, the product is considered stable, and hazardous polymerization is not expected to occur.[1] However, like many brominated organic compounds, it can be sensitive to light and incompatible with strong oxidizing agents and strong bases.

Quantitative Stability Data

Detailed quantitative data on the degradation kinetics of 3-bromodihydrofuran-2(3H)-one under various stress conditions (e.g., pH, temperature, light) is not extensively available in public literature. The information presented below is a summary of qualitative and semi-quantitative findings from available sources.

| Parameter | Condition | Observation | Source |

| Thermal Stability | 4 °C | A related brominated lactone was found to be stable for months. | [2] |

| Elevated Temperatures | Heating may cause decomposition and lead to the violent rupture of containers.[1] | [1] | |

| Hydrolytic Stability | Presence of Water/Moisture | Susceptible to hydrolysis, which is accelerated by acidic or basic conditions. | General chemical knowledge of lactones |

| Photostability | Exposure to Light | Should be protected from light, as is common for brominated compounds. | General chemical knowledge |

| Compatibility | Strong Oxidizing Agents | Incompatible. | [1] |

| Strong Bases | Incompatible; can promote hydrolysis and dehydrohalogenation. | General chemical knowledge | |

| Acetone | Stable under reflux conditions for several hours. | [3] |

Potential Degradation Pathways

The primary degradation pathways for 3-bromodihydrofuran-2(3H)-one are anticipated to be hydrolysis of the lactone ring and elimination of hydrogen bromide.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20050239853A1 - New compounds - Google Patents [patents.google.com]

2-Bromo-4-hydroxybutyric acid gamma-lactone literature review

An In-depth Technical Guide to 2-Bromo-4-hydroxybutyric acid gamma-lactone

Abstract

2-Bromo-4-hydroxybutyric acid gamma-lactone, more commonly known as α-Bromo-γ-butyrolactone (α-Br-γ-BL), is a versatile synthetic intermediate with significant applications in organic synthesis, polymer chemistry, and as a scaffold for biologically active molecules.[1] Its structure, featuring a reactive bromine atom at the α-position relative to the carbonyl group, makes it a valuable precursor for a wide range of chemical transformations. This document provides a comprehensive review of its synthesis, chemical properties, key reactions, and applications, with a focus on experimental details and quantitative data to support researchers in the field.

Chemical Properties and Data

α-Bromo-γ-butyrolactone is a stable, five-membered lactone that is typically a colorless to light yellow liquid under standard conditions.[1][2][3] It is soluble in various organic solvents, including acetone, chloroform, ethyl acetate, and methanol.[4] For long-term use, storage at -20°C is recommended to maintain its stability.[4]

Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 5061-21-2 | [2][4][5] |

| Molecular Formula | C₄H₅BrO₂ | [2][4][5] |

| Molecular Weight | 164.99 g/mol | [2][5] |

| IUPAC Name | 3-bromooxolan-2-one | [2] |

| Appearance | Colorless or light yellow liquid | [2][3] |

| Boiling Point | 125–127 °C @ 13 mmHg138 °C @ 6 mmHg | [6][3] |

| Density | 1.786 g/mL @ 25 °C | [3] |

| Refractive Index | n25/D 1.5030 | [6] |

| Solubility | Soluble in Acetone, Chloroform, Ethyl Acetate, Methanol | [4] |

| Storage | Recommended long-term storage at -20°C | [4] |

Synthesis of α-Bromo-γ-butyrolactone

The primary and most well-documented method for synthesizing α-Bromo-γ-butyrolactone is through the direct bromination of γ-butyrolactone. Several approaches have been reported, with variations in catalysts and reaction conditions affecting the overall yield.

| Synthesis Method | Key Reagents | Reported Yield | Reference(s) |

| Hell-Volhard-Zelinsky Reaction | γ-butyrolactone, Bromine, Red Phosphorus | 55% | [6] |

| Uncatalyzed Bromination | γ-butyrolactone, Bromine | 70% | [6] |

| Two-Phase System (for lactones) | Lactone, Br₂, PBr₃, Base | (Yields vary) | [1] |

The diagram below illustrates the common synthetic pathway from γ-butyrolactone.

Caption: Synthesis of α-Bromo-γ-butyrolactone via bromination.

Detailed Experimental Protocol: Synthesis via Bromination

The following protocol is adapted from the procedure published in Organic Syntheses.[6]

Caution: α-Bromo-γ-butyrolactone is a vesicant (causes blistering) and an irritant to the eyes, skin, and respiratory system.[2][6] This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles and chemical-resistant gloves.[6]

Equipment:

-

1-L three-necked, round-bottomed flask

-

Dropping funnel

-

Sealed mechanical stirrer

-

Reflux condenser

Reagents:

-

γ-Butyrolactone (redistilled): 100 g (1.16 moles)

-

Red phosphorus: 13.4 g (0.43 g atom)

-

Bromine: 390 g total (133 ml total, 2.44 moles)

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Place 100 g of γ-butyrolactone and 13.4 g of red phosphorus into the 1-L flask.

-

While stirring and cooling the mixture with an ice bath, add 195 g (66.5 ml) of bromine via the dropping funnel over a 30-minute period.

-

Remove the ice bath and heat the mixture to 70°C.

-

Add the remaining 195 g (66.5 ml) of bromine over another 30-minute interval.

-

After the second addition is complete, raise the temperature to 80°C and maintain it for 3 hours.

-

Cool the reaction mixture. Blow air over the mixture to remove excess bromine and hydrogen bromide until fumes are no longer visible (typically around 1 hour).

-

Heat the aerated mixture to 80°C and cautiously add 25 ml of water with stirring. A vigorous reaction will occur.

-

Once the initial reaction subsides, add an additional 300 ml of water.

-

Heat the resulting two-phase mixture under reflux for 4 hours.

-

Cool the mixture. The product will form a separate layer.

-

Extract the product with two 200 ml portions of diethyl ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate.

-

Distill the dried crude material under reduced pressure. The product, α-bromo-γ-butyrolactone, is collected at 125–127°C (13 mm). The typical yield is around 105 g (55%).[6]

Applications in Research and Drug Development

α-Bromo-γ-butyrolactone serves as a crucial building block in several areas of chemical science, from creating functional polymers to synthesizing complex organic molecules.

Polymer Chemistry

A significant application of α-bromo-γ-butyrolactone is as a functional monomer in ring-opening polymerization (ROP).[7] It can be copolymerized with other lactones, such as ε-caprolactone (εCL) or L-lactide (LLA), to create aliphatic polyesters. The bromine atom on the lactone unit is preserved during polymerization, providing an active site for subsequent "grafting-from" reactions.[7] This allows for the synthesis of complex polymer architectures, such as graft copolymers, by bridging ROP with other polymerization techniques like Single Electron Transfer Living Radical Polymerization (SET-LRP).[7]

The workflow for creating such graft copolymers is outlined below.

Caption: Workflow for synthesizing graft copolymers using α-Br-γ-BL.